(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one
Description
(Z)-6-Hydroxy-2-(4-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a benzofuran-3(2H)-one derivative characterized by a Z-configuration benzylidene group at position 2 (4-methyl-substituted) and a pyrrolidin-1-ylmethyl substituent at position 5.
Properties
IUPAC Name |
(2Z)-6-hydroxy-2-[(4-methylphenyl)methylidene]-7-(pyrrolidin-1-ylmethyl)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO3/c1-14-4-6-15(7-5-14)12-19-20(24)16-8-9-18(23)17(21(16)25-19)13-22-10-2-3-11-22/h4-9,12,23H,2-3,10-11,13H2,1H3/b19-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYQBBGAGKITCV-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound that exhibits significant biological activities. Its unique structural characteristics, including a hydroxyl group, an imine linkage, and a pyrrolidine ring, contribute to its potential therapeutic applications. This article reviews the biological activities associated with this compound, supported by relevant research findings and data.
Chemical Structure
The molecular formula of this compound is C21H21NO3, with a molecular weight of 335.403 g/mol. The compound's structure is crucial for its interactions with various biological targets.
1. Antioxidant Properties
The presence of hydroxyl groups in the compound enhances its ability to scavenge free radicals. Research indicates that similar compounds demonstrate significant antioxidant activity, which is vital for protecting cells from oxidative stress-related damage.
2. Antimicrobial Activity
Compounds structurally related to this compound have shown efficacy against a range of bacterial and fungal strains. This suggests potential applications in treating infections caused by resistant microorganisms.
3. Cytotoxic Effects
Some derivatives of this compound exhibit cytotoxicity towards cancer cells, inducing apoptosis through various mechanisms. This property positions the compound as a candidate for anticancer therapy.
The biological activities of this compound are linked to its ability to interact with specific biological targets, such as enzymes and receptors involved in disease processes. Interaction studies indicate its binding affinity to various proteins, which is essential for elucidating its mechanisms of action.
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzaldehyde | Aromatic aldehyde | Antimicrobial |
| Pyrrolidine derivatives | Nitrogen-containing cyclic compounds | Analgesic properties |
| Benzofuran derivatives | Fused benzene-furan rings | Antioxidant activity |
The distinct combination of functional groups in this compound enhances its solubility and bioactivity compared to simpler analogues.
Case Studies
Recent studies have explored the biological effects of similar compounds in various contexts:
- Anticancer Studies : A study demonstrated that derivatives with similar structures induced apoptosis in specific cancer cell lines, suggesting that modifications to the benzofuran core could enhance anticancer efficacy.
- Antimicrobial Efficacy : Research on related compounds showed potent activity against resistant strains of bacteria and fungi, indicating potential therapeutic applications in infectious diseases.
Scientific Research Applications
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit notable antimicrobial properties. The piperidine component enhances interactions with bacterial cell walls, which may lead to increased efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC, mg/mL) | Activity |
|---|---|---|
| (Z)-6-hydroxy-2-(4-methylbenzylidene)... | 0.0039 - 0.025 | Strong against S. aureus and E. coli |
| Benzofuran derivative I | 0.19 | Effective against M. tuberculosis |
Anti-inflammatory Effects
The compound has demonstrated potential in reducing pro-inflammatory cytokines such as TNF and IL-1, which are critical in chronic inflammatory conditions. A related study showed a significant reduction in TNF levels by 93.8% and IL-1 by 98% in vitro, suggesting that this compound may exert similar effects.
Anticancer Potential
The benzofuran scaffold is associated with various anticancer activities. Compounds in this class have been reported to induce apoptosis in cancer cells through mechanisms such as the inhibition of NF-kB signaling.
| Mechanism | Effect |
|---|---|
| NF-kB Inhibition | Suppression of tumor growth |
| Apoptosis Induction | Cell death in cancerous cells |
Mechanistic Insights
The biological activity of (Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and microbial growth.
- Receptor Interaction : The piperidine moiety may facilitate binding to receptors or enzymes, enhancing its therapeutic potential.
Case Studies and Research Findings
Several studies have documented the efficacy of benzofuran derivatives similar to this compound:
- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry highlighted the antimicrobial effects of a closely related benzofuran derivative, demonstrating its effectiveness against multiple bacterial strains.
- Inflammation Research : An investigation into the anti-inflammatory properties showed that compounds with similar structures significantly reduced inflammation markers in cell cultures.
- Cancer Research : Research conducted on related compounds revealed their ability to induce apoptosis in various cancer cell lines, suggesting that (Z)-6-hydroxy-2-(4-methylbenzylidene)... could have similar therapeutic applications.
Chemical Reactions Analysis
Benzofuran Core Formation
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Oxidative Cyclization : Palladium-catalyzed oxidative coupling of o-alkynylphenols with nitrostyrenes forms the benzofuran skeleton. This method employs Pd catalysts (e.g., PdCl₂), molybdenum hexacarbonyl (Mo(CO)₆), and iodine as additives .
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Wittig Reaction : The benzylidene group is introduced via a Wittig reaction between o-acylated nitrostyrenes and phosphine-ylide intermediates, enabling stereoselective formation of the α,β-unsaturated ketone .
Functionalization Reactions
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Pyrrolidinylmethyl Introduction : Alkylation of the hydroxyl group at position 7 using pyrrolidine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (DMF or THF).
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Benzylidene Group Installation : Condensation of 2-hydroxy-4-methylbenzaldehyde with the benzofuran intermediate under acidic catalysis (e.g., H₂SO₄).
Functional Group Reactivity
The compound’s reactivity is governed by its three key functional groups:
Palladium-Catalyzed Coupling
The benzofuran core participates in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids (Ar-B(OH)₂) using Pd(PPh₃)₄ as a catalyst. This modifies the aryl substituents at position 2 .
Example Reaction:
Rhodium-Catalyzed C–H Activation
Rhodium complexes (e.g., Cp*RhCl₂) enable direct C–H functionalization at position 4 or 7, facilitating the introduction of heteroaryl groups .
Hydrolytic Degradation
The benzylidene group undergoes hydrolysis under acidic or basic conditions to yield 2-(4-methylbenzoyl)benzofuran derivatives.
Conditions:
-
Acidic: HCl (1M), 60°C, 12h.
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Basic: NaOH (1M), reflux, 6h.
Oxidative Degradation
The pyrrolidinylmethyl side chain oxidizes to pyrrolidone in the presence of strong oxidants (e.g., KMnO₄), altering pharmacokinetic properties.
Key Research Findings
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Stereochemical Influence : The Z-configuration at the benzylidene group enhances binding to sodium channels (Nav1.7/1.8), critical for antinociceptive activity.
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Solubility Optimization : Etherification of the C6 hydroxyl improves aqueous solubility without compromising bioactivity.
Comparison with Similar Compounds
Benzylidene Substituent Modifications
- 4-Methyl vs. 4-Bromo (Target vs. Bromine may enhance halogen bonding but reduce solubility.
Position 7 Modifications
- Pyrrolidin-1-ylmethyl (Target and ) : This substituent enhances solubility via tertiary amine protonation and may improve blood-brain barrier penetration.
- Methyl () : A smaller hydrophobic group reduces solubility but simplifies synthesis.
Physicochemical and Pharmacokinetic Properties
- Solubility and Bioavailability : highlights that benzylidene-containing compounds with hydroxyl groups (e.g., 6-hydroxybenzofuran derivatives) exhibit good aqueous solubility (logP < 3) and bioavailability scores (0.55–0.56) . The pyrrolidin-1-ylmethyl group in the target compound may further enhance solubility.
- Thermal Stability : Pyran-2-one analogs (e.g., 14d and 14e) show melting points of 171–175°C , suggesting moderate thermal stability for benzofuran analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing (Z)-6-hydroxy-2-(4-methylbenzylidene)-7-(pyrrolidin-1-ylmethyl)benzofuran-3(2H)-one?
- Methodological Answer : The synthesis of benzofuran derivatives typically involves a multi-step approach, including condensation reactions for benzylidene formation and functionalization of the pyrrolidine moiety. For example, analogous compounds are synthesized via Claisen-Schmidt condensation between substituted benzaldehydes and benzofuran precursors under basic conditions (e.g., NaH/THF) . Optimization of reaction time, temperature, and stoichiometry of substituents (e.g., 4-methylbenzaldehyde) is critical to maximize yield and stereoselectivity. Purification via column chromatography with ethyl acetate/hexane gradients is recommended .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the (Z)-configuration of the benzylidene moiety?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are essential to distinguish (Z)- and (E)-isomers. For the (Z)-configuration, NOE correlations between the benzylidene proton (δ ~7.5–8.0 ppm) and adjacent benzofuran protons (e.g., C7 methylene) are observed. IR spectroscopy confirms the presence of hydroxyl (broad peak ~3200–3500 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Begin with cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., cyclooxygenase-2 or kinases) to assess bioactivity. For antimicrobial potential, use broth microdilution assays against Gram-positive/negative bacteria. Comparative analysis with structurally related benzofurans (e.g., methyl-substituted analogs) helps establish structure-activity relationships .
Advanced Research Questions
Q. How can molecular docking predict the binding affinity of this compound to COX-2 or other therapeutic targets?
- Methodological Answer : Use AUTODOCK 3.0 with a Lamarckian genetic algorithm (LGA) to model ligand-receptor interactions. Prepare the ligand by assigning Gasteiger charges and optimizing torsion angles. Dock into the COX-2 active site (PDB ID: 1PXX) using a grid size of 60×60×60 Å. Validate the protocol with known inhibitors (e.g., celecoxib) and compare binding free energies (ΔG). LGA outperforms Monte Carlo methods in handling the ligand’s flexibility .
Q. How do substituent variations (e.g., 4-methyl vs. methoxy groups) affect the compound’s bioactivity?
- Methodological Answer : Perform systematic SAR studies by synthesizing analogs with substituents at the benzylidene (e.g., 4-OCH₃, 3-Cl) or pyrrolidine positions. Test these analogs in parallel bioassays (e.g., anti-inflammatory IC₅₀). Computational tools like CoMFA or molecular dynamics simulations can quantify steric/electronic effects and predict optimal substituents .
Q. How to resolve contradictions in biological data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADMET studies: measure logP for lipophilicity, assess metabolic stability in liver microsomes, and evaluate plasma protein binding. Use in silico tools like SwissADME to predict absorption barriers. If in vitro activity is retained but in vivo efficacy is low, consider prodrug strategies or nanoparticle-based delivery .
Q. What analytical methods detect and quantify degradation products under stressed conditions (e.g., acidic/alkaline hydrolysis)?
- Methodological Answer : Employ HPLC-PDA or UPLC-QTOF-MS with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Forced degradation under acidic (1M HCl), alkaline (1M NaOH), and oxidative (3% H₂O₂) conditions identifies major degradation pathways. Compare retention times and MS/MS fragmentation patterns with synthetic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
